molecular formula C13H7F3O B1324053 3,3',4-Trifluorobenzophenone CAS No. 951885-75-9

3,3',4-Trifluorobenzophenone

Cat. No. B1324053
CAS RN: 951885-75-9
M. Wt: 236.19 g/mol
InChI Key: KNZKTGFPHVAIRB-UHFFFAOYSA-N
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Description

3,3’,4-Trifluorobenzophenone is a chemical compound with the molecular formula C13H7F3O and a molecular weight of 236.19 . It is also known by its IUPAC name, (3,4-difluorophenyl)(3-fluorophenyl)methanone . The compound is typically used for research and development purposes .


Molecular Structure Analysis

The InChI code for 3,3’,4-Trifluorobenzophenone is 1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 3,3’,4-Trifluorobenzophenone is 324.8±42.0 °C and its predicted density is 1.310±0.06 g/cm3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, including 3,3’,4-Trifluorobenzophenone, have been used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies . The benzophenone core has attracted much attention as a fragment for the synthesis of organic semiconductors .

Thermally Activated Delayed Fluorescent (TADF) Emitters

Benzophenone, including 3,3’,4-Trifluorobenzophenone, functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of Thermally Activated Delayed Fluorescent (TADF) emitters . These emitting materials have witnessed pronounced interest due to their incorporation in metal-free electroactive frameworks .

High Efficiency Emission

Derivatives based on benzophenone, including 3,3’,4-Trifluorobenzophenone, have been used in OLED devices, both as host materials and emitters . They have shown promising opportunities in advancing OLED technology by achieving exceptionally high external quantum efficiencies (EQEs) .

Thermal Analysis

Benzophenone-based derivatives are often used in thermal analysis studies . The thermal characteristics of these compounds provide valuable information about their stability and potential applications .

Synthesis of Organic Semiconductors

The benzophenone core, including 3,3’,4-Trifluorobenzophenone, has attracted much attention as a fragment for the synthesis of organic semiconductors . These semiconductors have various applications in electronic devices .

Food Contact Materials

Benzophenone derivatives, including 3,3’,4-Trifluorobenzophenone, have been assessed for their safety in food contact materials . This involves evaluating their potential migration into food and the associated health risks .

properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZKTGFPHVAIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239435
Record name Methanone, (3,4-difluorophenyl)(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4-Trifluorobenzophenone

CAS RN

951885-75-9
Record name Methanone, (3,4-difluorophenyl)(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-difluorophenyl)(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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